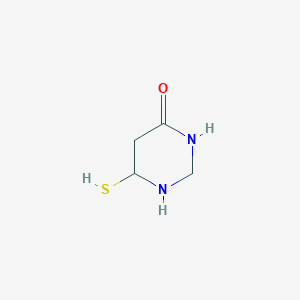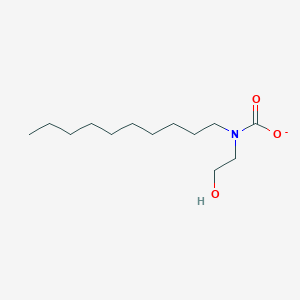
Carbamic acid,(2-hydroxyethyl)-, decyl ester (9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbamic acid,(2-hydroxyethyl)-, decyl ester (9CI) is a chemical compound with the molecular formula C13H27NO3. It is an ester derivative of carbamic acid, where the hydrogen atom of the hydroxyl group is replaced by a decyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid,(2-hydroxyethyl)-, decyl ester (9CI) typically involves the esterification of carbamic acid with decanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction can be represented as follows:
Carbamic acid+Decanol→Carbamic acid,(2-hydroxyethyl)-, decyl ester+Water
Industrial Production Methods
In industrial settings, the production of carbamic acid,(2-hydroxyethyl)-, decyl ester (9CI) may involve continuous flow processes to enhance efficiency and yield. The use of supercritical carbon dioxide as a solvent can also be employed to facilitate the reaction and improve the purity of the final product.
化学反応の分析
Types of Reactions
Carbamic acid,(2-hydroxyethyl)-, decyl ester (9CI) can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of carbamic acid and decanol.
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids and other oxidation products.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the decyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: Carbamic acid and decanol.
Oxidation: Corresponding carboxylic acids.
Substitution: Various substituted carbamates.
科学的研究の応用
Carbamic acid,(2-hydroxyethyl)-, decyl ester (9CI) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other chemical compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems and as a prodrug for the controlled release of active pharmaceutical ingredients.
Industry: Utilized in the formulation of coatings, adhesives, and surfactants.
作用機序
The mechanism of action of carbamic acid,(2-hydroxyethyl)-, decyl ester (9CI) depends on its specific application. In biological systems, it may interact with cellular membranes, enzymes, or receptors, leading to various physiological effects. The ester bond can be hydrolyzed by esterases, releasing the active carbamic acid and decanol, which can then exert their effects on molecular targets and pathways.
類似化合物との比較
Carbamic acid,(2-hydroxyethyl)-, decyl ester (9CI) can be compared with other similar compounds, such as:
Carbamic acid,(2-hydroxyethyl)-, hexyl ester: Similar structure but with a hexyl group instead of a decyl group, leading to different physical and chemical properties.
Carbamic acid,(2-hydroxyethyl)-, ethyl ester: Contains an ethyl group, resulting in different solubility and reactivity.
Carbamic acid,(2-hydroxyethyl)-, methyl ester: The smallest ester derivative, with distinct properties compared to longer-chain esters.
The uniqueness of carbamic acid,(2-hydroxyethyl)-, decyl ester (9CI) lies in its specific ester group, which imparts unique solubility, reactivity, and biological activity compared to other esters of carbamic acid.
特性
分子式 |
C13H26NO3- |
|---|---|
分子量 |
244.35 g/mol |
IUPAC名 |
N-decyl-N-(2-hydroxyethyl)carbamate |
InChI |
InChI=1S/C13H27NO3/c1-2-3-4-5-6-7-8-9-10-14(11-12-15)13(16)17/h15H,2-12H2,1H3,(H,16,17)/p-1 |
InChIキー |
FYNYYDNWDDBVOY-UHFFFAOYSA-M |
正規SMILES |
CCCCCCCCCCN(CCO)C(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


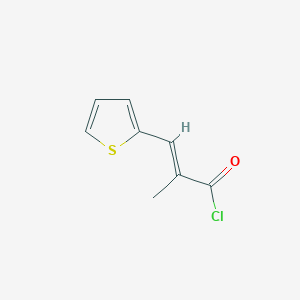
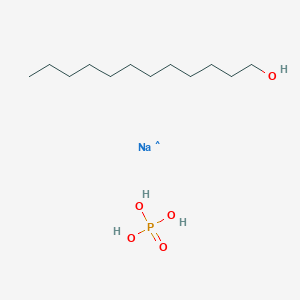
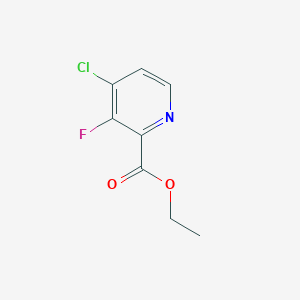
![2,4(1H,3H)-Pyrimidinedione, 1,3-bis[5-(ethylamino)pentyl]-6-methyl-](/img/structure/B12330429.png)
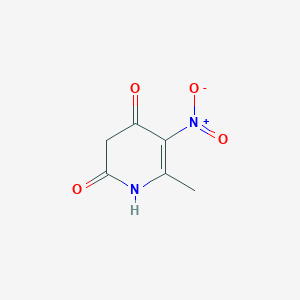
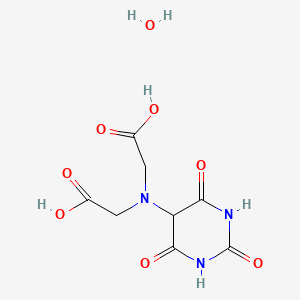
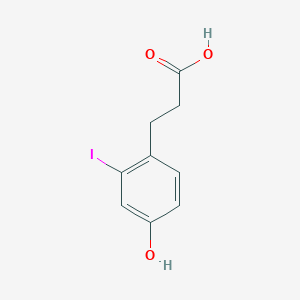
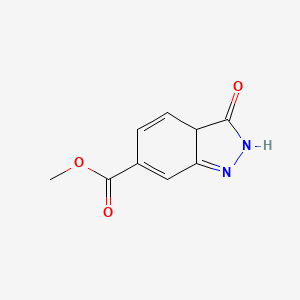
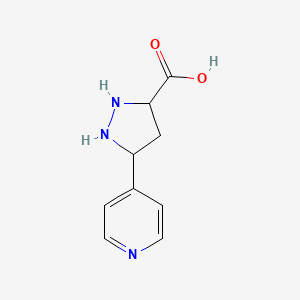



![Ethanol,2-[(2-ethylhexyl)oxy]-, dihydrogen phosphate, monopotassium salt (9CI)](/img/structure/B12330478.png)
